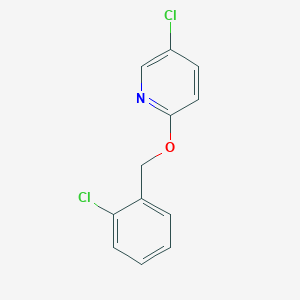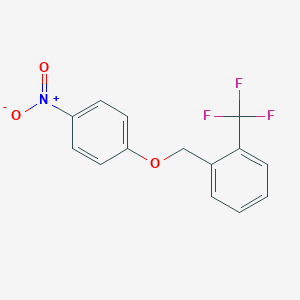![molecular formula C16H18ClNO2S B275794 N-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)benzyl]cyclopropanamine](/img/structure/B275794.png)
N-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)benzyl]cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)benzyl]cyclopropanamine is a chemical compound that has been synthesized for scientific research purposes. It is a cyclopropanamine derivative that has shown potential in various research applications.
Wirkmechanismus
The mechanism of action of N-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)benzyl]cyclopropanamine involves its interaction with GPCRs. It acts as an agonist or antagonist depending on the receptor subtype. The compound binds to the receptor and induces a conformational change, which leads to the activation or inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)benzyl]cyclopropanamine depend on the receptor subtype and the tissue or organ system. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. It also affects the activity of ion channels and second messenger systems. In animal studies, it has been shown to have effects on locomotor activity, reward, and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)benzyl]cyclopropanamine in lab experiments include its selectivity and potency for GPCRs, its ability to cross the blood-brain barrier, and its potential for the development of new drugs. However, the limitations include the moderate yield of the synthesis method, the lack of commercial availability, and the need for further optimization for specific research applications.
Zukünftige Richtungen
There are several future directions for the research on N-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)benzyl]cyclopropanamine. These include the optimization of the synthesis method to improve yield and purity, the development of new derivatives with improved potency and selectivity, the identification of new GPCR targets, and the application of the compound in the development of new drugs for the treatment of various disorders. Additionally, the compound can be used in the study of the role of GPCRs in various physiological and pathological processes.
Synthesemethoden
The synthesis of N-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)benzyl]cyclopropanamine involves the reaction between 3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)benzyl chloride and cyclopropanamine. The reaction is carried out in the presence of a suitable solvent and a base. The product is then purified using column chromatography. The yield of the synthesis method is moderate, and further optimization is required to improve the yield.
Wissenschaftliche Forschungsanwendungen
N-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)benzyl]cyclopropanamine has been used in various scientific research applications. It has shown potential as a ligand for G protein-coupled receptors (GPCRs) such as the dopamine D2 receptor. It has also been used as a tool compound to study the role of GPCRs in various physiological and pathological processes. Additionally, it has been used in the development of new drugs for the treatment of various disorders such as Parkinson's disease, schizophrenia, and addiction.
Eigenschaften
Molekularformel |
C16H18ClNO2S |
|---|---|
Molekulargewicht |
323.8 g/mol |
IUPAC-Name |
N-[[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]cyclopropanamine |
InChI |
InChI=1S/C16H18ClNO2S/c1-19-15-8-11(9-18-12-4-5-12)7-14(17)16(15)20-10-13-3-2-6-21-13/h2-3,6-8,12,18H,4-5,9-10H2,1H3 |
InChI-Schlüssel |
VGDUMCKJHHLVGF-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNC2CC2)Cl)OCC3=CC=CS3 |
Kanonische SMILES |
COC1=C(C(=CC(=C1)CNC2CC2)Cl)OCC3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-Chlorophenyl)methoxy]pyridine](/img/structure/B275714.png)
![Methyl 2-{[4-(trifluoromethyl)benzyl]oxy}benzoate](/img/structure/B275715.png)
![Methyl 2-[(2-chlorobenzyl)oxy]benzoate](/img/structure/B275716.png)
![Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate](/img/structure/B275718.png)
![Methyl 2-[(2-chlorobenzyl)oxy]-4-methoxybenzoate](/img/structure/B275719.png)
![1-(4-{[4-(Trifluoromethyl)benzyl]oxy}phenyl)ethanone](/img/structure/B275720.png)


![Methyl 2-(acetylamino)-5-{[3-(trifluoromethyl)benzyl]oxy}benzoate](/img/structure/B275724.png)


![1-Bromo-2-[(4-chlorobenzyl)oxy]-3-nitrobenzene](/img/structure/B275729.png)
![1-Bromo-4-nitro-2-{[2-(trifluoromethyl)benzyl]oxy}benzene](/img/structure/B275733.png)